3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine
CAS No.: 1049214-29-0
Cat. No.: VC11926751
Molecular Formula: C21H19ClN4O
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049214-29-0 |
|---|---|
| Molecular Formula | C21H19ClN4O |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | (3-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H19ClN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 |
| Standard InChI Key | XMYDUBFGYKCGQV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Introduction
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound with a molecular formula of C21H19ClN4O and a molecular weight of 378.9 g/mol . This compound is characterized by its unique structural features, which include a pyridazine ring, a piperazine ring, and a phenyl group attached to the pyridazine ring, along with a 3-chlorobenzoyl group attached to the piperazine ring.
Synthesis and Preparation
The synthesis of compounds similar to 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine often involves reactions between pyridazine derivatives and piperazine derivatives. For example, compounds like 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine are synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine through nucleophilic substitution reactions .
Biological and Pharmacological Activities
While specific biological or pharmacological activities of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine are not well-documented, compounds with similar structures often exhibit potential in medicinal chemistry. For instance, piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume